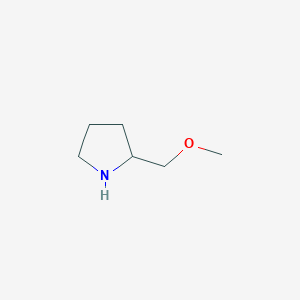
3-cyclopropyl-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-4-methoxybenzaldehyde (3C4MB) is an aromatic aldehyde compound with a unique chemical structure that has been studied for its potential applications in scientific research. 3C4MB is a colorless liquid with a boiling point of 170-172 °C and a melting point of -30 °C. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, 3C4MB has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-cyclopropyl-4-methoxybenzaldehyde has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the mechanism of aromatic nucleophilic substitution reactions, as well as in the study of the reactivity of cyclopropyl-containing compounds. 3-cyclopropyl-4-methoxybenzaldehyde has also been used in the synthesis of novel heterocyclic compounds, as well as in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-4-methoxybenzaldehyde is not well understood. However, it is believed that the cyclopropyl group of 3-cyclopropyl-4-methoxybenzaldehyde is a key factor in its reactivity. The cyclopropyl group is thought to act as a nucleophile, allowing it to react with other compounds in order to form new products. In addition, the methoxy group of 3-cyclopropyl-4-methoxybenzaldehyde is thought to increase its reactivity by acting as an electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropyl-4-methoxybenzaldehyde have not been extensively studied. However, some studies have shown that 3-cyclopropyl-4-methoxybenzaldehyde can have an inhibitory effect on the production of certain proteins and enzymes. In addition, 3-cyclopropyl-4-methoxybenzaldehyde has been shown to have some antioxidant activity, which may be beneficial for certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclopropyl-4-methoxybenzaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has a relatively low boiling and melting point. In addition, 3-cyclopropyl-4-methoxybenzaldehyde is a relatively stable compound and can be stored for extended periods of time. However, 3-cyclopropyl-4-methoxybenzaldehyde can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
Given the potential applications of 3-cyclopropyl-4-methoxybenzaldehyde in scientific research, there are several potential future directions for its use. One potential direction is the development of new methods for the synthesis of 3-cyclopropyl-4-methoxybenzaldehyde and related compounds. In addition, further research could be conducted on the biochemical and physiological effects of 3-cyclopropyl-4-methoxybenzaldehyde, as well as its potential therapeutic applications. Finally, 3-cyclopropyl-4-methoxybenzaldehyde could be used in the development of new pharmaceuticals or other compounds.
Métodos De Síntesis
3-cyclopropyl-4-methoxybenzaldehyde is synthesized through a multi-step process. The first step involves the reaction of cyclopropyl bromide with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 3-cyclopropyl-4-methoxybenzaldehyde, along with side products. The second step is the purification of the reaction mixture in order to obtain pure 3-cyclopropyl-4-methoxybenzaldehyde. This is done by separating the desired product from the side products using a technique such as column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-methoxybenzaldehyde involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethyl bromide", "4-methoxybenzaldehyde", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl 4-methoxybenzyl ether by reacting cyclopropylmethyl bromide with 4-methoxybenzaldehyde in the presence of sodium hydride and dimethylformamide.", "Step 2: Hydrolysis of the ether to form 3-cyclopropyl-4-methoxybenzaldehyde by treating with hydrochloric acid.", "Step 3: Purification of the product by recrystallization from ethanol." ] } | |
Número CAS |
2137592-64-2 |
Nombre del producto |
3-cyclopropyl-4-methoxybenzaldehyde |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



